4-{4-[4-(methylsulfonyl)-1-piperazinyl]-3-nitrobenzoyl}morpholine
Overview
Description
4-{4-[4-(methylsulfonyl)-1-piperazinyl]-3-nitrobenzoyl}morpholine, also known as NSC745887, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer treatment. Additionally, future directions for research will be discussed.
Scientific Research Applications
Synthesis and Structural Analysis
- Sulfonamides and Carbamates of 3-Fluoro-4-Morpholinoaniline : A study on the synthesis of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, showed good yields and antimicrobial activity. The antimicrobial potency of these compounds was examined against several bacteria and fungi, revealing that sulfonamide derivatives were potent antifungal agents compared to carbamate derivatives. Molecular docking studies suggested good binding affinities at the active enzyme site of topoisomerase II gyrase A (D. B. Janakiramudu et al., 2017).
- Crystal Structures of Nitro-Substituted Morpholine Derivatives : Another study focused on the crystal structures of nitro-substituted morpholine derivatives, providing insights into their molecular configurations and potential reactivity based on their structural characteristics (Gökşin Aydinli et al., 2010).
Biological Activity
- Leishmanicidal Activity : 2-(1-Methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazoles, incorporating morpholine and piperazine groups, were synthesized and evaluated for their in vitro leishmanicidal activity against Leishmania major. These compounds, especially the piperazine analog, showed strong activity, outperforming the reference drug pentostam, highlighting the potential of these derivatives in treating leishmaniasis (A. Foroumadi et al., 2005).
- Antibiotic Activity Modulation : The study on 4-(Phenylsulfonyl) morpholine explored its antimicrobial and modulating activity against standard and multi-resistant strains of various bacteria and fungi. The compound exhibited modulating activity that enhanced the efficacy of amikacin against Pseudomonas aeruginosa, indicating its potential as a resistance modulator (M. A. Oliveira et al., 2015).
Properties
IUPAC Name |
[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O6S/c1-27(24,25)19-6-4-17(5-7-19)14-3-2-13(12-15(14)20(22)23)16(21)18-8-10-26-11-9-18/h2-3,12H,4-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQYOFJXPDOJLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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